
N-(4-Bromphenyl)methacrylamid
Übersicht
Beschreibung
N-(4-Bromophenyl)methacrylamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of methacrylamide, where the hydrogen atom on the nitrogen is replaced by a 4-bromophenyl group
Wissenschaftliche Forschungsanwendungen
N-(4-Bromophenyl)methacrylamide has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Materials Science: Incorporated into materials to impart specific characteristics such as thermal stability and mechanical strength.
Biomedical Research:
Wirkmechanismus
Target of Action
N-(4-Bromophenyl)methacrylamide is a chemical compound that is primarily used in the synthesis of copolymers . The primary targets of this compound are the monomers with which it reacts to form copolymers .
Mode of Action
The compound, N-(4-Bromophenyl)methacrylamide, interacts with its targets through a process known as copolymerization . In this process, N-(4-Bromophenyl)methacrylamide and another monomer, such as glycidyl methacrylate, are combined in a solution . The reaction is initiated using a compound such as 2,20 -azobisisobutyronitrile . The resulting product is a copolymer that contains units of both N-(4-Bromophenyl)methacrylamide and the other monomer .
Biochemical Pathways
The biochemical pathways involved in the action of N-(4-Bromophenyl)methacrylamide are related to the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . It involves the transmetalation of organoboron reagents to palladium, a process in which N-(4-Bromophenyl)methacrylamide may play a role .
Pharmacokinetics
The properties of the resulting copolymers, such as their reactivity ratios and thermal properties, are often analyzed .
Result of Action
The result of the action of N-(4-Bromophenyl)methacrylamide is the formation of copolymers . These copolymers have a variety of potential applications, including use in the development of new materials .
Action Environment
The action of N-(4-Bromophenyl)methacrylamide is influenced by several environmental factors. For example, the temperature of the reaction environment can affect the rate of copolymerization . Additionally, the ratios of the monomers in the reaction feed can influence the composition of the resulting copolymer .
Biochemische Analyse
Biochemical Properties
N-(4-Bromophenyl)methacrylamide plays a significant role in biochemical reactions, particularly in the formation of copolymers. It interacts with various enzymes and proteins during these reactions. For instance, it has been shown to interact with glycidyl methacrylate in the presence of the initiator 2,2’-azobisisobutyronitrile (AIBN) to form copolymers . These interactions are primarily based on radical polymerization mechanisms, where the compound forms covalent bonds with other monomers to create complex polymer structures .
Cellular Effects
N-(4-Bromophenyl)methacrylamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by modifying the expression of specific genes and proteins involved in these pathways. For example, its incorporation into copolymers can lead to changes in cellular responses to external stimuli, potentially affecting cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of N-(4-Bromophenyl)methacrylamide involves its ability to form covalent bonds with other molecules through radical polymerization. This process is initiated by the presence of an initiator such as AIBN, which generates free radicals that react with the methacrylamide group of the compound . These reactions result in the formation of long polymer chains, which can interact with various biomolecules, leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Bromophenyl)methacrylamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the thermal decomposition of the compound occurs in three stages within the temperature range of 100–500°C . This decomposition can affect the compound’s ability to form stable copolymers and influence its interactions with cells and biomolecules over time .
Dosage Effects in Animal Models
The effects of N-(4-Bromophenyl)methacrylamide vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that the compound’s polydispersity indices suggest a strong tendency for chain termination by disproportionation, which can influence its biological activity at different concentrations . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in biomedical applications .
Metabolic Pathways
N-(4-Bromophenyl)methacrylamide is involved in various metabolic pathways, particularly those related to polymerization reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels . These interactions are essential for the formation of copolymers and can influence the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of N-(4-Bromophenyl)methacrylamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s efficacy in various applications .
Subcellular Localization
N-(4-Bromophenyl)methacrylamide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells . For example, its incorporation into copolymers can lead to its accumulation in specific cellular regions, affecting cellular processes and responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Bromophenyl)methacrylamide can be synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for N-(4-Bromophenyl)methacrylamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromophenyl)methacrylamide undergoes various types of chemical reactions, including:
Polymerization: It can copolymerize with other monomers such as glycidyl methacrylate and 2-hydroxyethyl methacrylate.
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often facilitated by catalysts or under basic conditions.
Major Products
Polymerization: Produces copolymers with varying properties depending on the comonomers used.
Substitution Reactions: Results in the formation of substituted phenyl derivatives with different functional groups replacing the bromine atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)methacrylamide
- N-(4-Fluorophenyl)methacrylamide
- N-(4-Methylphenyl)methacrylamide
Uniqueness
N-(4-Bromophenyl)methacrylamide is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. This allows for the synthesis of a wide range of functionalized polymers with diverse applications.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCQGECCJKYUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599967 | |
| Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7600-35-3 | |
| Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)
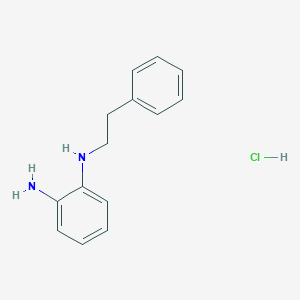
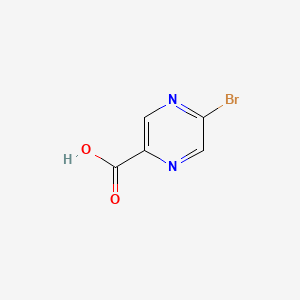
![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)

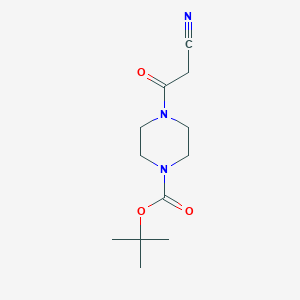

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
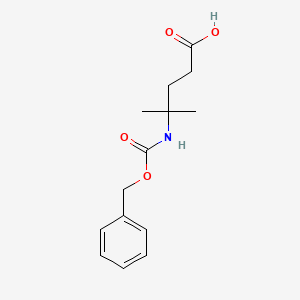
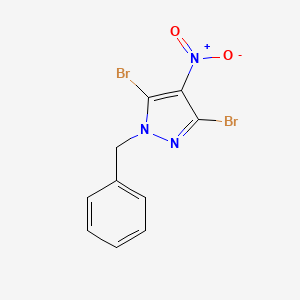

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)
